2-Methylbutyl 3-methylbutenoate is an organic compound classified as a fatty acid ester, specifically a carboxylic ester derivative. It is recognized for its floral aroma and flavor, making it valuable in the food and fragrance industries. This compound is also known by its IUPAC name, 2-methylbutyl 3-methylbutanoate, and has a CAS registry number of 2445-77-4. Its molecular formula is with an average molecular weight of approximately 170.25 g/mol .
The synthesis of 2-Methylbutyl 3-methylbutenoate typically involves the esterification reaction between 3-methylbutanoic acid and 2-methylbutanol. This reaction can be catalyzed by acids or bases to facilitate the formation of the ester bond.
The general reaction can be represented as follows:
The molecular structure of 2-Methylbutyl 3-methylbutenoate consists of a branched alkyl chain with a double bond in the butenoate moiety. The structure can be visualized using various chemical drawing software or databases.
CCC(C)COC(=O)CC(C)C
InChI=1S/C10H18O2/c1-8(5)7-12-10(11)6-9(2)4/h7-9H,5-6H2,1-4H3
The compound has a molecular weight of approximately 170.25 g/mol and exhibits specific stereochemical configurations due to its branched structure .
As an ester, 2-Methylbutyl 3-methylbutenoate can undergo several chemical reactions:
These reactions are significant in both synthetic organic chemistry and industrial applications where esters are modified for desired properties.
The mechanism by which 2-Methylbutyl 3-methylbutenoate exerts its effects in flavoring involves olfactory receptors that detect its floral notes. The compound interacts with these receptors, leading to sensory perception associated with pleasant aromas.
Research indicates that esters like this one play crucial roles in food aroma profiles, influencing consumer preferences .
These properties make it suitable for applications in food science and perfumery where stability and aroma retention are critical .
2-Methylbutyl 3-methylbutenoate is primarily used as a flavoring agent in food products and as a fragrance component in perfumes. Its pleasant floral aroma has made it popular in various consumer products, including:
Additionally, it may serve as a model compound for studying ester behavior in sensory analysis and food chemistry research .
Microbial biosynthesis of esters like 2-methylbutyl 3-methylbutanoate (CAS 2445-77-4) primarily leverages carboxylic ester hydrolases (EC 3.1.1.1), a diverse enzyme class catalyzing ester bond formation via alcohol-acyl transfer. These enzymes utilize branched-chain acyl-CoAs (e.g., 3-methylbutanoyl-CoA) and branched alcohols (e.g., 2-methylbutanol) as substrates [8]. Key enzymatic mechanisms involve:
Table 1: Enzymatic Systems for Ester Synthesis
Enzyme Class | Source Organism | Key Catalytic Residues | Branched-Chain Substrate Preference |
---|---|---|---|
α/β-Hydrolases | Pseudomonas taiwanensis | Ser-Asp-His | C5-C8 acyl-CoAs |
Acetyltransferases | Saccharomyces cerevisiae | Ser-His-Asp | Isoamyl alcohol derivatives |
PPE Domain Esterases | Mycobacterium tuberculosis | Varied catalytic diads | Hydrophobic branched esters |
Metabolic engineering efforts focus on overexpressing alcohol-O-acetyltransferases (AATs) and acyl-CoA:alcohol acyltransferases (AATFs) in yeast (S. cerevisiae) to enhance esterification flux. For instance, combinatorial overexpression of ATF1 and ATF2 genes in yeast increased short-branched-chain ester titers >30-fold [9]. Fungal systems like Saprochaete suaveolens uniquely produce α,β-unsaturated esters via CoA-dependent alcoholysis of enoyl-CoA intermediates [3] [8].
The biosynthesis of 2-methylbutyl 3-methylbutanoate precursors originates from branched-chain amino acid (BCAA) catabolism:
The Ehrlich pathway converts BCAAs to fusel compounds via three enzymatic steps:
Microbes exhibit species-specific partitioning: S. cerevisiae predominantly generates fusel alcohols via the Ehrlich pathway, while S. suaveolens diverts >40% of BCAA carbon flux toward β-oxidation for CoA-derivative synthesis [3]. Metabolic engineering strategies include:
β-Oxidation serves as a critical diversion point from standard BCAA catabolism toward ester precursor enrichment. In S. suaveolens, leucine-derived 3-methylbutanoyl-CoA enters peroxisomal β-oxidation, generating enoyl-CoA intermediates esterified to form α,β-unsaturated esters [3] [8]. Key engineering interventions include:
Flux Optimization Results in Yeast
Intervention | Target Enzyme | 3-Methylbutanoate Titer Increase | Enoyl-CoA Accumulation |
---|---|---|---|
FOX2 deletion | Enoyl-CoA hydratase | 1.2-fold | 5.8-fold |
TES1 overexpression | Acyl-CoA thioesterase | 4.1-fold | Not detected |
BCKAD complex expression | Branched-chain ketoacid dehydrogenase | 3.3-fold | 2.1-fold |
UV mutagenesis generates microbial variants with altered carbon flux partitioning without requiring prior genomic knowledge. A study irradiating 15,000 S. suaveolens clones identified mutants with disrupted β-oxidation but enhanced ester synthesis [3]:
This uncoupled BCAA assimilation from growth, enabling precursor channeling into 2-methylbutyl 3-methylbutanoate synthesis. The approach demonstrates that non-targeted mutagenesis effectively overcomes Ehrlich pathway dominance in yeast [3] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1